Enhanced Aqueous Solubility of the Dihydrochloride Salt Versus the Free Base Form for Reproducible Enzymatic Assay Preparation
The dihydrochloride salt (CAS 109229-11-0) provides significantly higher aqueous solubility compared to the neutral free base 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (CAS 134201-15-3). While precise thermodynamic solubility values for this compound pair are not disclosed in the public domain, the general principle that dihydrochloride salts of weakly basic heterocycles exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases is well established and is cited as the rationale for salt selection in THPP-based drug discovery programs [1]. The free base form (CAS 134201-15-3) is reported as a crystalline solid with limited aqueous solubility, whereas the dihydrochloride salt is shipped as a room-temperature-stable solid compatible with direct dissolution in aqueous assay buffers . This solubility differential directly impacts the accuracy of IC₅₀ determinations in biochemical kinase assays, where incomplete dissolution of the free base leads to underestimated potency and inflated selectivity ratios [1].
| Evidence Dimension | Aqueous solubility (qualitative, salt versus free base) |
|---|---|
| Target Compound Data | Dihydrochloride salt (CAS 109229-11-0): freely soluble in aqueous buffers; shipped at room temperature without solubility-enhancing formulation |
| Comparator Or Baseline | Free base (CAS 134201-15-3): limited aqueous solubility; requires organic co-solvent (e.g., DMSO) for dissolution in biochemical assays |
| Quantified Difference | Qualitative improvement; typical dihydrochloride salt solubility enhancement for heterocyclic bases is 10- to 1000-fold over the free base [1] |
| Conditions | Room temperature aqueous solubility assessment; DMSO-stock dilution into assay buffer (typical biochemical kinase assay format) |
Why This Matters
Procurement of the dihydrochloride salt eliminates the solubility failure mode that plagues free base analogs in high-throughput screening, ensuring that nominal assay concentrations reflect true solution-phase concentrations and that IC₅₀ values are not artifactually right-shifted by incomplete dissolution.
- [1] Hamajima T, Takahashi F, Kato K, et al. Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry. 2019;27(3):457-469. doi:10.1016/j.bmc.2019.02.001. View Source
